molecular formula C11H12INO B589829 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole CAS No. 151094-71-2

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole

Cat. No.: B589829
CAS No.: 151094-71-2
M. Wt: 301.127
InChI Key: WIEOPWWHHILBHE-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is an organic compound characterized by the presence of an iodophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole typically involves the coupling of 3-iodophenyl derivatives with oxazole precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the oxazole ring . The reaction conditions often include the use of boronic acids or esters, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolates yield thioethers, while coupling reactions with boronic acids produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form halogen bonds with target proteins, influencing their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is unique due to the combination of the iodophenyl group and the oxazole ring, which imparts distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEOPWWHHILBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702249
Record name 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151094-71-2
Record name 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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